3-[(Morpholin-4-yl)methyl]-10H-phenothiazine
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Overview
Description
3-(morpholin-4-ylmethyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a morpholine group attached to the phenothiazine core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylmethyl)-10H-phenothiazine typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of phenothiazine, formaldehyde, and morpholine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(morpholin-4-ylmethyl)-10H-phenothiazine can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and precise temperature control to ensure consistent product quality. The crude product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-ylmethyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
3-(morpholin-4-ylmethyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylmethyl)-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in cellular metabolism, leading to the accumulation of toxic metabolites and cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: A Mannich base with similar structural features.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound with a morpholine group attached to a different core structure.
Uniqueness
3-(morpholin-4-ylmethyl)-10H-phenothiazine is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
85689-63-0 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(10H-phenothiazin-3-ylmethyl)morpholine |
InChI |
InChI=1S/C17H18N2OS/c1-2-4-16-14(3-1)18-15-6-5-13(11-17(15)21-16)12-19-7-9-20-10-8-19/h1-6,11,18H,7-10,12H2 |
InChI Key |
LEVLSVLYDSKBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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